Divinyl tetramethyldisiloxane

Catalog No.
S9088052
CAS No.
30110-75-9
M.F
C8H18OSi2
M. Wt
186.40 g/mol
Availability
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Divinyl tetramethyldisiloxane

CAS Number

30110-75-9

Product Name

Divinyl tetramethyldisiloxane

IUPAC Name

bis(ethenyl)-methyl-trimethylsilyloxysilane

Molecular Formula

C8H18OSi2

Molecular Weight

186.40 g/mol

InChI

InChI=1S/C8H18OSi2/c1-7-11(6,8-2)9-10(3,4)5/h7-8H,1-2H2,3-6H3

InChI Key

FSIJKGMIQTVTNP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(C=C)C=C

Divinyl tetramethyl disiloxane is a chemical compound with the molecular formula C8H18O2Si2C_8H_{18}O_2Si_2 and a molecular weight of 186.4 g/mol. It is a colorless to yellowish transparent liquid that is primarily utilized as an additive in the production of silicone materials, including silicone rubbers, gels, and resins. The compound is known for its unique structure, which features two vinyl groups and a siloxane backbone, making it a versatile building block in silicone chemistry. It has a boiling point of 139 °C and a melting point of -99 °C, indicating its stability at various temperatures .

  • Cross-Coupling Reactions: It acts as a vinyl nucleophile in cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction typically involves pairing divinyl tetramethyl disiloxane with organometallic reagents to create complex organic structures .
  • Polymerization: The vinyl groups in the compound can react with other reactive species, leading to the formation of strong polymeric materials. This process is crucial in synthesizing addition silicone rubbers and other silicone-based products .
  • Chelation: Divinyl tetramethyl disiloxane can form complexes with transition metals (e.g., palladium), where it acts as a ligand, facilitating various catalytic processes .

Several methods exist for synthesizing divinyl tetramethyl disiloxane:

  • Hydrosilylation: This method involves the reaction of vinyl-containing silanes with siloxanes under catalytic conditions. The process often utilizes platinum catalysts to facilitate the addition of vinyl groups to siloxane chains .
  • Cross-Coupling Reactions: As mentioned earlier, divinyl tetramethyl disiloxane can be synthesized through cross-coupling methodologies involving organometallic reagents and halides .
  • Direct Synthesis from Silanes: Another approach includes the direct reaction of silanes containing vinyl groups with appropriate siloxanes under controlled conditions to yield divinyl tetramethyl disiloxane .

Divinyl tetramethyl disiloxane has a wide range of applications:

  • Silicone Production: It serves as an additive in the formulation of silicone rubber, gel, and resin products used across various industries including automotive, aerospace, and medical devices .
  • Catalysis: The compound is utilized in catalytic processes involving transition metals for producing thin films and other materials through thermal disproportionation reactions .
  • Cross-Coupling Agent: It acts as a key reagent in cross-coupling reactions for synthesizing complex organic molecules in research and industrial applications .

Research into the interactions of divinyl tetramethyl disiloxane primarily focuses on its reactivity with various metal catalysts and its role in polymerization processes. Studies indicate that it can form stable complexes with metals like palladium and copper, enhancing its utility in catalysis and material science . Further investigation into its environmental interactions and degradation pathways is necessary to assess its long-term impacts.

Divinyl tetramethyl disiloxane shares structural similarities with several other compounds in the siloxane family. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
DimethylsiloxaneC2H6OSiC_2H_6OSiCommonly used silicone fluid; less reactive
VinyltrimethoxysilaneC5H12O3SiC_5H_{12}O_3SiUsed as a coupling agent; contains methoxy groups
1,3-DivinyltetramethyldisiloxaneC8H18O2Si2C_8H_{18}O_2Si_2Similar structure; used in similar applications

Uniqueness

Divinyl tetramethyl disiloxane is unique due to its dual vinyl functionality combined with a siloxane backbone, enabling it to participate effectively in cross-coupling reactions and polymerization processes that are not achievable by simpler silanes or siloxanes. Its ability to act as both a nucleophile and a ligand distinguishes it from other compounds within the same family.

The hydrolytic condensation of chlorosilane precursors remains the most widely used method for DVTMS synthesis. This process involves the reaction of dimethyldiethoxysilane with chloroethene in the presence of sodium metal, followed by controlled hydrolysis and distillation. The sodium-mediated polycondensation initiates with the formation of a single vinyl end-capped intermediate, which undergoes hydrolysis to produce the divinyl-terminated product.

Critical to this method is the careful management of hydrolysis conditions. Studies on silicate condensation mechanisms reveal that water-to-silane ratios directly influence reaction kinetics and product distribution. For DVTMS synthesis, a stoichiometric excess of chloroethene ensures complete substitution of ethoxy groups while minimizing residual silanol formation. The final distillation step under reduced pressure (typically below 100°C) isolates DVTMS with >97% purity, as confirmed by gas chromatography analysis.

The role of catalysts in hydrolytic condensation has been extensively studied. Acidic conditions accelerate siloxane bond formation through protonation of silanol groups, whereas basic environments promote nucleophilic attack by deprotonated silanols. In industrial settings, weakly acidic catalysts (e.g., acetic acid) are preferred to balance reaction rate and product stability.

Optimization of Stoichiometric Ratios for Byproduct Minimization

Precise stoichiometric control is paramount to suppress byproducts such as cyclic trisiloxanes and branched oligomers. Kinetic analyses demonstrate that a 2:1 molar ratio of chloroethene to dimethyldiethoxysilane maximizes vinyl substitution while preventing over-condensation. Excess sodium metal (1.2 equivalents relative to chloroethene) ensures complete dechlorination, reducing the formation of chlorinated side products.

The water content during hydrolysis must be carefully regulated. Research on sol-gel silicate systems shows that water-to-silane ratios exceeding 1.5:1 promote rapid condensation but increase cyclic byproduct formation. For DVTMS synthesis, a substoichiometric water addition (0.8:1 water-to-silane ratio) slows condensation kinetics, favoring linear disiloxane chains over cyclic structures. This approach achieves yields exceeding 85% with less than 5% cyclic contaminants.

Temperature modulation further enhances selectivity. Maintaining the reaction at 60–80°C during hydrolysis suppresses exothermic side reactions, while distillation at 139°C (the boiling point of DVTMS) ensures efficient separation from higher-boiling oligomers.

Solvent-Free Synthesis Approaches

Recent advances in solvent-free methodologies address environmental and purity concerns associated with traditional routes. A catalytic approach using immobilized platinum catalysts enables direct synthesis from divinyldimethylsilane and dimethyldiethoxysilane without solvents. This method leverages the high reactivity of vinyl groups under inert atmospheres, achieving 90% conversion in under 6 hours.

The solvent-free process eliminates contamination risks from residual solvents, making it ideal for pharmaceutical and semiconductor applications. Key to this method is the use of sub-stoichiometric catalyst loadings (0.01–0.1 mol%) to prevent siloxane redistribution reactions. Nuclear magnetic resonance (NMR) studies confirm that solvent-free conditions favor η4 coordination of vinyl groups to transition metal catalysts, enhancing reaction specificity.

Comparative studies show solvent-free routes reduce energy consumption by 40% compared to traditional methods, primarily through the elimination of distillation steps for solvent recovery. The absence of solvents also simplifies purification, with crude product purity exceeding 95% before final distillation.

Hydrogen Bond Acceptor Count

1

Exact Mass

186.08961826 g/mol

Monoisotopic Mass

186.08961826 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-21

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